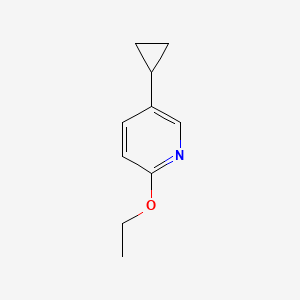

5-Cyclopropyl-2-ethoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous and vital structural motif in organic chemistry. nih.govnih.gov Its presence in a vast array of natural products, including alkaloids, vitamins, and coenzymes, underscores its fundamental role in biological systems. nih.gov Beyond its natural occurrence, the pyridine scaffold is a cornerstone of synthetic chemistry, serving as a versatile precursor for a multitude of functionalized derivatives. researchgate.netjiaolei.group This versatility has led to its incorporation into more than 7,000 drug molecules of medicinal importance. nih.gov The unique electronic properties and the ability to engage in a wide range of chemical transformations make pyridines indispensable in fields as diverse as materials science, catalysis, and medicinal chemistry. nih.govmdpi.com The nitrogen atom in the pyridine ring not only influences the ring's reactivity but also provides a handle for modulating the physicochemical properties of the molecule, such as solubility and basicity, which are critical in drug design. nih.govresearchgate.net

Overview of Alkoxy-Substituted Pyridines in Synthetic Methodologies

Alkoxy-substituted pyridines represent a significant class of functionalized pyridines with broad utility in organic synthesis. thieme-connect.com The introduction of an alkoxy group onto the pyridine ring can be achieved through various synthetic strategies, most notably via nucleophilic aromatic substitution reactions on halopyridines. thieme-connect.com These reactions typically proceed through an AE-mechanism, where the 2- and 4-positions of the pyridine ring are most susceptible to nucleophilic attack. thieme-connect.com The presence of an alkoxy group can significantly influence the electronic and steric environment of the pyridine ring, thereby directing subsequent functionalization reactions. nih.gov For instance, the synthesis of various alkoxy-substituted pyridines has been accomplished from mono- and tricationic pyridinium (B92312) salts, demonstrating the versatility of these precursors. thieme-connect.com Furthermore, methods for the synthesis of alkoxy-substituted pyrimidines have been developed, highlighting the broader importance of alkoxy-substituted heterocycles in combinatorial chemistry and the generation of molecular diversity. acs.orgresearchgate.net

Structural Context of 5-Cyclopropyl-2-ethoxypyridine within Advanced Pyridine Chemistry

This compound is a molecule that embodies several key features of advanced pyridine chemistry. It incorporates a cyclopropyl (B3062369) group, a small, strained ring system that is increasingly recognized for its ability to confer unique conformational and electronic properties to molecules. rsc.org The introduction of a cyclopropyl moiety can enhance metabolic stability and binding affinity in drug candidates. chemenu.com The ethoxy group at the 2-position is a classic example of an alkoxy substituent, which, as previously discussed, plays a crucial role in modulating the reactivity of the pyridine ring. thieme-connect.com The synthesis of related structures, such as 5-cyclopropyl-2-methoxypyridine (B3210207), has been achieved through modern cross-coupling methodologies like the Suzuki-Miyaura reaction, showcasing the advanced synthetic techniques employed to access such functionalized pyridines. nih.govlookchem.com This particular substitution pattern, with a cyclopropyl group at the 5-position and an ethoxy group at the 2-position, presents a unique combination of steric and electronic features that can be exploited in further synthetic transformations and in the design of novel bioactive compounds.

Current Research Trends and Foundational Gaps Pertaining to this compound

Current research in pyridine chemistry is heavily focused on the development of novel methods for C-H functionalization, which allows for the direct modification of the pyridine scaffold without the need for pre-installed functional groups. acs.orgresearchgate.netbeilstein-journals.org This trend is driven by the desire for more efficient and atom-economical synthetic routes. While general methods for pyridine functionalization are abundant, specific and detailed studies on this compound itself appear to be limited in the public domain. Much of the available information pertains to related structures or the broader classes of compounds to which it belongs. For instance, the synthesis and reactions of 5-cyclopropyl-2-methoxypyridine are documented, providing a close analogue for understanding the potential chemistry of the ethoxy derivative. nih.govlookchem.com However, a comprehensive investigation into the specific reactivity, spectroscopic properties, and potential applications of this compound is a noticeable gap in the literature. Further research is needed to fully elucidate the unique chemical space that this particular molecule occupies and to explore its potential in areas such as medicinal chemistry, where the combination of the cyclopropyl and ethoxypyridine motifs could offer significant advantages. acs.org

Data Tables

Table 1: Compound Names

| Compound Name |

| This compound |

| 5-Cyclopropyl-2-methoxypyridine |

| Pyridine |

| 5-bromo-N-cyclopropyl-2-methoxypyridine-3-carboxamide |

| 5-Cyclopropylpyridine-2-sulfinic acid |

| 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL |

| 5-Bromo-6-cyclopropylmethoxypyridine-2-carboxylic acid methyl ester |

| 5-Cyclopropyl-2-methoxynicotinaldehyde |

| 2-((5-Bromopyridin-3-yl)oxy)-3-ethoxypyridine |

| 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde |

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C10H13NO | 163.22 | |

| 5-Cyclopropyl-2-methoxypyridine | C9H11NO | 149.19 | |

| 5-Cyclopropyl-2-methoxynicotinaldehyde | C10H11NO2 | 177.2 | |

| 5-bromo-N-cyclopropyl-2-methoxypyridine-3-carboxamide | C10H11BrN2O2 | 271.114 | |

| 5-BROMO-2-CYCLOPROPYL-3-METHOXYPYRIDINE | C9H10BrNO | 228.09 | White to Yellow Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-ethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-12-10-6-5-9(7-11-10)8-3-4-8/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLVXFWCNVWNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 2 Ethoxypyridine

Retrosynthetic Strategies for 5-Cyclopropyl-2-ethoxypyridine Construction

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgfiveable.meadvancechemjournal.com For this compound, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of the carbon-carbon (C-C) bond of the cyclopropyl (B3062369) group and the carbon-oxygen (C-O) bond of the ethoxy group.

Strategy A involves a late-stage introduction of the cyclopropyl group. The primary disconnection is at the C5-cyclopropyl bond, suggesting a cross-coupling reaction. This leads back to a 5-halo-2-ethoxypyridine intermediate and a cyclopropylboron reagent. The 2-ethoxypyridine (B84967) moiety can be further disconnected at the C2-O bond, pointing to a nucleophilic aromatic substitution (SNAr) reaction on a dihalopyridine.

Strategy B prioritizes the formation of the pyridine (B92270) ring with the cyclopropyl group already in place. This approach would involve the cyclization of acyclic precursors containing the cyclopropyl fragment. Subsequent functionalization of the pre-formed 5-cyclopropylpyridine ring at the C2-position would then introduce the ethoxy group.

Approaches to 2-Alkoxypyridine Core Formation

The formation of the 2-alkoxypyridine core is a critical step in the synthesis of the target molecule. Several methods can be employed, including nucleophilic aromatic substitution, cyclization reactions, and functionalization of a pre-existing pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Routes to 2-Alkoxypyridines

Nucleophilic aromatic substitution (SNAr) is a common and effective method for introducing alkoxy groups onto a pyridine ring, particularly at the 2- and 4-positions. scispace.com This reaction typically involves the displacement of a halide leaving group by an alkoxide nucleophile.

For the synthesis of a 2-ethoxypyridine derivative, a 2-halopyridine serves as the electrophile. The reaction with sodium ethoxide proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, especially at the ortho and para positions.

Factors influencing the rate and success of the SNAr reaction include the nature of the leaving group (F > Cl > Br > I), the solvent, and the reaction temperature. The use of a strong base like sodium ethoxide is crucial for the generation of the nucleophile. researchgate.net

| Reactant | Reagent | Conditions | Product | Yield |

| 2-Chloropyridine | Sodium Ethoxide | Ethanol, reflux | 2-Ethoxypyridine | Good |

| 2-Fluoropyridine | Sodium Ethoxide | Ethanol, room temp. | 2-Ethoxypyridine | High |

Cyclization Reactions for Pyridine Ring Synthesis

The de novo synthesis of the pyridine ring through cyclization reactions offers a versatile approach to constructing highly substituted pyridines. nih.govnih.gov These methods typically involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives.

One classical method is the Hantzsch pyridine synthesis, which involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia. While effective for certain substitution patterns, it may require multiple steps and can have limitations in scope. nih.gov

More contemporary methods, such as [2+2+2] cycloaddition reactions of alkynes and nitriles catalyzed by transition metals, provide a more direct route to pyridine derivatives. rsc.org Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes or ketones also represent a practical approach to substituted pyridines. acs.org

| Reaction Type | Precursors | Catalyst/Conditions | Product Type |

| Hantzsch Synthesis | β-ketoester, Aldehyde, Ammonia | Heat | Dihydropyridine (oxidized to Pyridine) |

| [2+2+2] Cycloaddition | Alkyne, Nitrile | Cobalt catalyst | Substituted Pyridine |

| (3+3) Cycloaddition | Enamine, Unsaturated Aldehyde | Organocatalyst | Substituted Pyridine |

Functionalization of Pre-formed Pyridine Rings for Alkoxy Group Introduction

An alternative to SNAr on a halopyridine is the direct functionalization of a pre-formed pyridine ring. This can be achieved through various methods, including the reaction of pyridine N-oxides. The N-oxide activates the pyridine ring, facilitating nucleophilic attack at the 2-position. Subsequent deoxygenation yields the 2-substituted pyridine. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride (B1165640) can yield 2-substituted pyridines. organic-chemistry.org

Strategies for Cyclopropyl Group Incorporation

The introduction of the cyclopropyl group is a key step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. libretexts.org It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For the synthesis of this compound, this would entail the coupling of a 5-halo-2-ethoxypyridine with a cyclopropylboronic acid or one of its derivatives. audreyli.comresearchgate.net

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. For the coupling of 2-pyridyl nucleophiles, specific catalyst systems have been developed to overcome challenges such as slow transmetalation and protodeboronation. nih.gov

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Product |

| 5-Bromo-2-ethoxypyridine | Cyclopropylboronic acid | Pd(OAc)2 / P(Cy)3 | K3PO4 | This compound |

| 5-Iodo-2-ethoxypyridine | Potassium cyclopropyltrifluoroborate | PdCl2(dppf) | Cs2CO3 | This compound |

Cyclopropanation Reactions on Pyridine Precursors

The introduction of a cyclopropyl group onto a pyridine ring can be accomplished by reacting a suitable pyridine precursor with a cyclopropanating agent. These precursors are typically pyridines functionalized in a way that facilitates the addition of a three-membered ring. Common strategies involve the cyclopropanation of an alkene moiety attached to the pyridine ring or the use of carbenoid-based reagents.

One of the most well-established methods for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid-like species, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reagent can add a CH₂ group across a double bond. For the synthesis of this compound, this would typically involve a precursor such as 2-ethoxy-5-vinylpyridine. The reaction is stereospecific, with the addition occurring in a syn manner to the double bond. wikipedia.org

Another prominent method is the Corey-Chaykovsky reaction, which employs sulfur ylides, such as dimethylsulfoxonium methylide. mdpi.comnih.gov This approach is effective for the cyclopropanation of α,β-unsaturated carbonyl compounds. A synthetic route could therefore be envisioned starting from a precursor like 1-(2-ethoxypyridin-5-yl)ethan-1-one, which would be converted to an α,β-unsaturated chalcone-like intermediate before cyclopropanation. nih.gov Transition metal catalysis, particularly with rhodium or copper, offers an alternative pathway, often using diazo compounds as carbene precursors. organic-chemistry.org These methods can provide high efficiency and control over the reaction.

Table 1: Comparison of Cyclopropanation Methods on Pyridine Precursors

| Method | Typical Reagent(s) | Precursor Type | Key Features |

|---|---|---|---|

| Simmons-Smith | CH₂I₂ / Zn-Cu | Alkene (e.g., 2-ethoxy-5-vinylpyridine) | Utilizes a zinc carbenoid; stereospecific syn-addition. wikipedia.orgnih.gov |

| Corey-Chaykovsky | (CH₃)₃S(O)I / NaH | α,β-Unsaturated Ketone | Involves sulfur ylides; effective for Michael acceptors. mdpi.comnih.gov |

| Metal Catalysis | Ethyl diazoacetate / Rh₂(OAc)₄ | Alkene | Uses a carbene precursor; offers high efficiency and enantioselectivity. organic-chemistry.org |

Directed Functionalization at the 5-Position

Achieving regioselective functionalization at the distal C-5 position of a pyridine ring presents a significant challenge due to the electronic properties of the heterocycle, which favor reactions at the C-2, C-4, and C-6 positions. nih.gov Modern synthetic chemistry has overcome this by using directing groups that position a catalyst to activate a specific C-H bond.

For the synthesis of this compound, this approach would involve starting with 2-ethoxypyridine and introducing the cyclopropyl group directly at the C-5 position. This can be achieved through transition metal-catalyzed C-H activation. A directing group is temporarily installed on the pyridine ring (or a substituent) to chelate to a metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) and deliver it to the targeted C-H bond. nih.gov While direct C-H cyclopropylation is still an emerging field, related C-H functionalizations like arylation, alkylation, and borylation at distal positions have been successfully demonstrated. nih.gov For instance, a picolinamide (B142947) or a related N-containing group can direct functionalization to the C-5 position. After the C-H bond is functionalized, the directing group is cleaved to yield the final product.

Recent strategies have also explored directing group-free approaches, which rely on the intrinsic electronic properties of the pyridine ring, sometimes after its temporary conversion into a more reactive electron-rich intermediate. nih.gov

Table 2: Strategies for Directed C-5 Functionalization

| Strategy | Catalyst System (Example) | Directing Group (Example) | Mechanism |

|---|---|---|---|

| Directed C-H Activation | [RhCp*Cl₂]₂ | Picolinamide | Chelation-assisted C-H bond cleavage and subsequent coupling. nih.gov |

| Sterically-Controlled Borylation | [Ir(cod)(OMe)]₂/dtbpy | Cyano | Steric hindrance guides the borylation to the less hindered C-3 or C-5 position. nih.gov |

| Dearomatization-Rearomatization | N/A | N/A | Temporary conversion to a dearomatized intermediate to alter reactivity patterns. nih.gov |

Integrated Synthetic Pathways for this compound

Step-Economic and One-Pot Syntheses

Step-economic and one-pot syntheses are designed to maximize efficiency by reducing the number of purification steps, minimizing solvent waste, and saving time. nih.gov These processes combine multiple reaction steps in a single flask, either sequentially or concurrently.

A potential one-pot synthesis for a 2,5-disubstituted pyridine like this compound could involve a multicomponent reaction or a domino/cascade sequence. For example, aza-Diels-Alder reactions are powerful tools for constructing pyridine rings. A one-pot process might involve the reaction of a 1,2,4-triazine (B1199460) with an enamine, where the triazine acts as the azadiene. researchgate.netresearchgate.net This approach can rapidly generate complex substituted bipyridines, and similar logic could be applied to create the target molecule by choosing appropriate precursors. Another strategy involves sequential reactions without intermediate isolation, such as a nitration followed by a diazotization reaction in a single pot to prepare a functionalized pyridine precursor. google.com

Table 3: Examples of One-Pot Strategies in Pyridine Synthesis

| Reaction Type | Key Intermediates/Precursors | Description |

|---|---|---|

| Aza-Diels-Alder | 1,2,4-Triazines, Enamines | Inverse electron-demand Diels-Alder reaction followed by elimination of N₂ to form the pyridine ring. researchgate.net |

| Sequential Nitration/Diazotization | 2-Aminopyridine | Nitration of the ring followed by diazotization and substitution, performed in a single reaction vessel. google.com |

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound involves several considerations.

Solvent Selection: A key aspect is the choice of solvent. Traditional organic syntheses often use volatile and hazardous organic solvents. Green alternatives include water, supercritical fluids, or ionic liquids. Water is particularly attractive due to its low cost, non-toxicity, and non-flammability. For instance, manganese-catalyzed oxidation of a CH₂ group adjacent to a pyridine ring has been successfully performed in water, demonstrating the viability of aqueous media for pyridine functionalization. rsc.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. Transition metal catalysts are often used in small quantities and can be recycled. Biocatalysis, using enzymes, offers a highly sustainable option, providing high selectivity under mild conditions (ambient temperature and pressure in aqueous media), thereby reducing energy consumption. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like C-H activation are inherently atom-economical as they avoid the pre-functionalization steps that generate waste.

Table 4: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Example |

|---|---|---|

| Safer Solvents | Replacing volatile organic compounds (VOCs). | Performing reactions in water. rsc.org |

| Catalysis | Using small amounts of catalysts instead of bulk reagents. | Reductive cyclopropanation using an iridium catalyst with H₂ as the electron source, avoiding metal waste from reductants like zinc. nih.gov |

| Energy Efficiency | Reducing reaction times and energy input. | Microwave-assisted synthesis to accelerate rates. mdpi.com |

| Atom Economy | Maximizing reactant incorporation into the product. | Direct C-H functionalization to avoid leaving groups. nih.gov |

Chemical Reactivity and Transformation Pathways of 5 Cyclopropyl 2 Ethoxypyridine

Reactivity of the Pyridine (B92270) Nucleus in 5-Cyclopropyl-2-ethoxypyridine

The pyridine ring is inherently electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack. The substituents significantly modulate this intrinsic reactivity.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups can facilitate this reaction. In this compound, both the 2-ethoxy and 5-cyclopropyl groups are electron-donating, thereby activating the ring towards electrophilic attack.

The regioselectivity of EAS is determined by the directing effects of the nitrogen atom and the substituents.

Pyridine Nitrogen: Deactivating and directs incoming electrophiles primarily to the 3- and 5-positions.

2-Ethoxy Group: A strong activating, ortho, para-directing group. It activates the 3- and 5-positions.

5-Cyclopropyl Group: An activating, ortho, para-directing group. It activates the 4- and 6-positions.

The combined influence of these groups suggests that the most favorable positions for electrophilic attack are C-3 and, to a lesser extent, C-4 and C-6, where the activating effects of the substituents are most pronounced and can overcome the deactivating effect of the ring nitrogen. The C-3 position is particularly activated due to the strong directing effect of the adjacent ethoxy group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of 2-Ethoxy Group | Influence of 5-Cyclopropyl Group | Influence of Pyridine Nitrogen | Overall Predicted Reactivity |

| C-3 | Activating (ortho) | - | Meta-directing (Favorable) | Most Favorable |

| C-4 | - | Activating (ortho) | Para-directing (Unfavorable) | Favorable |

| C-6 | - | Activating (ortho) | Ortho-directing (Unfavorable) | Less Favorable |

Unsubstituted pyridine undergoes nucleophilic aromatic substitution (SNAr) only under harsh conditions. However, the presence of a good leaving group, particularly at the 2- or 4-positions, facilitates this reaction. In this compound, the ethoxy group is a poor leaving group. Therefore, direct displacement of the ethoxy group by a nucleophile is not a facile process.

For nucleophilic substitution to occur at the pyridine nucleus, a precursor molecule, such as 2-chloro-5-cyclopropylpyridine, would typically be required. In such a case, the chlorine atom at the 2-position could be readily displaced by various nucleophiles, including alkoxides, amines, and thiolates, to form the corresponding substituted pyridines. lookchem.com The reaction of 2-halopyridines with sodium ethoxide is a common method for the synthesis of 2-ethoxypyridines.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgbaranlab.org The reaction involves deprotonation at a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with an electrophile.

In this compound, the 2-ethoxy group can serve as a DMG, directing deprotonation to the C-3 position. harvard.eduresearchgate.net This process, often carried out with bases like n-butyllithium or lithium diisopropylamide (LDA), would generate a 3-lithiated intermediate. This intermediate is a versatile synthon for introducing a wide array of functional groups at the 3-position. researchgate.net

Metal-halogen exchange is another important method for generating functionalized pyridines. uni-muenchen.deuni-muenchen.de This reaction typically involves treating a halogenated pyridine with an organolithium reagent to form a lithiated pyridine species. researchgate.net For instance, a precursor like 3-bromo-5-cyclopropyl-2-ethoxypyridine could undergo metal-halogen exchange to generate the same 3-lithiated intermediate accessible via DoM, which can then react with various electrophiles. researchgate.netumich.edu

Table 2: Potential Functionalization of this compound via Directed ortho-Metalation at C-3

| Electrophile | Reagent Example | Resulting Functional Group at C-3 |

| Deuterium (B1214612) Oxide | D₂O | -D (Deuterium) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | -C(OH)R₂ (Hydroxyalkyl) |

| Alkyl Halides | Methyl iodide | -CH₃ (Methyl) |

| Carbon Dioxide | CO₂ | -COOH (Carboxylic acid) |

| Disulfides | Dimethyl disulfide | -SCH₃ (Methylthio) |

| Iodine | I₂ | -I (Iodo) |

| Borates | Trimethyl borate | -B(OH)₂ (Boronic acid) |

Transformations Involving the Ethoxy Substituent

The ethoxy group at the 2-position of the pyridine ring can also undergo specific chemical transformations.

The ether linkage of the ethoxy group is generally stable but can be cleaved under strong acidic conditions. masterorganicchemistry.comlibretexts.org Treatment of this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) would lead to the cleavage of the C(ethyl)-O bond. masterorganicchemistry.comyoutube.com This reaction typically proceeds via an SN2 mechanism, where the halide ion attacks the less hindered ethyl group, resulting in the formation of 5-cyclopropylpyridin-2(1H)-one and ethyl halide. libretexts.org

Derivatization of the ethoxy group itself is not a common transformation. However, the pyridone product obtained from the cleavage reaction is a versatile intermediate. The nitrogen atom of the pyridone can be alkylated, and the carbonyl group can undergo various reactions.

2-Alkoxypyridines are known to undergo rearrangement reactions to form the thermodynamically more stable N-alkyl-2-pyridones. researchgate.net This O-to-N alkyl migration can be induced thermally or promoted by catalysts. For this compound, this rearrangement would involve the migration of the ethyl group from the oxygen atom to the pyridine nitrogen atom, yielding N-ethyl-5-cyclopropylpyridin-2(1H)-one.

This transformation can be facilitated by various reagents, including metal salts like lithium iodide or catalyzed by transition metal complexes such as those of rhodium or iridium. researchgate.netresearchgate.net The reaction conditions can influence the efficiency and outcome of the rearrangement. researchgate.net

Table 3: Potential Rearrangement of this compound

| Reaction Type | Conditions | Product |

| Thermal Rearrangement | High temperature (Flash Vacuum Pyrolysis) | N-ethyl-5-cyclopropylpyridin-2(1H)-one |

| Metal-Promoted Rearrangement | Lithium Iodide (LiI), heat | N-ethyl-5-cyclopropylpyridin-2(1H)-one researchgate.net |

| Catalytic Rearrangement | Rhodium or Iridium complexes | N-ethyl-5-cyclopropylpyridin-2(1H)-one researchgate.net |

Radical Reactions and Fragmentations

The presence of the cyclopropyl (B3062369) group significantly influences the radical chemistry of this compound. While the pyridine ring itself can undergo radical reactions, the cyclopropyl moiety is particularly susceptible to transformations under radical conditions due to its inherent ring strain.

One-electron oxidation of arylcyclopropanes can lead to the fragmentation of the cyclopropane ring and the formation of acyclic products. researchgate.net In the context of this compound, the formation of a radical cation on the pyridine ring through single-electron-transfer (SET) could initiate such a fragmentation. nih.govnih.gov This process would involve the cleavage of a C-C bond in the cyclopropyl ring, leading to a distonic radical cation intermediate, which could then undergo further reaction or rearrangement.

Fragmentation pathways for radical cations can be complex, often involving the cleavage of bonds beta to the ionized atom or group to produce a stable cation and a radical fragment. youtube.com For a radical cation of this compound, a plausible fragmentation could involve the opening of the cyclopropyl ring to relieve strain, generating a more stable radical cation structure. The specific fragmentation pattern would be influenced by the stability of the resulting radical and cationic centers. youtube.comprinceton.edu

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Initiator | Key Intermediate | Potential Outcome |

| Radical-Initiated Ring Opening | External Radical Source (e.g., photoredox catalysis) | Cyclopropylcarbinyl radical | Formation of a linear alkyl-substituted pyridine |

| Fragmentation via Radical Cation | Single-Electron Transfer (SET) Oxidant | Pyridyl radical cation | Ring-opened acyclic products |

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a key determinant of the molecule's reactivity, primarily due to the significant strain energy of the three-membered ring. This strain makes the ring susceptible to cleavage under various conditions, providing a driving force for a range of chemical transformations.

The cyclopropane ring in this compound can undergo ring-opening reactions, typically promoted by acidic or catalytic conditions. The polarization of the C-C bonds in the ring, influenced by the attached electron-rich 2-ethoxypyridine (B84967) system, facilitates these transformations.

Brønsted and Lewis Acid Catalysis: Brønsted acids, particularly in polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP), can catalyze the arylative ring-opening of monosubstituted cyclopropanes. nih.govacs.org For an arylcyclopropane like this compound, this would likely proceed through an SN1-type mechanism. nih.gov Protonation of the cyclopropane ring or the basic pyridine nitrogen could lead to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

Lewis acids are also effective catalysts for the ring-opening of cyclopropanes, especially those with donor-acceptor substitution patterns. uni-regensburg.denih.govwikipedia.org The Lewis acid coordinates to a Lewis basic site, activating the molecule. In this compound, the pyridine nitrogen and the oxygen of the ethoxy group are potential coordination sites. This coordination enhances the polarization of the cyclopropyl ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. uni-regensburg.dewikipedia.org The reaction often proceeds via a cascade involving SN1-type ring-opening followed by cyclization or addition. uni-regensburg.de

Table 2: Mechanistic Pathways for Cyclopropyl Ring-Opening

| Catalyst Type | Proposed Mechanism | Key Step | Product Type |

| Brønsted Acid | SN1-type | Formation of a carbocation intermediate after protonation. nih.gov | 1,3-Difunctionalized acyclic product |

| Lewis Acid | SN1-type Cascade | Coordination of Lewis acid to N or O, followed by heterolytic bond cleavage. uni-regensburg.dewikipedia.org | Varies (e.g., cycloaddition products, functionalized alkanes) |

| Photoredox Catalysis | Radical Cation-Mediated | Single-electron oxidation to form a radical cation, which undergoes ring-opening. nih.gov | 1,3-Difunctionalized acyclic product |

Direct functionalization of the C-H bonds of the cyclopropyl ring while preserving the three-membered structure is a significant synthetic challenge. Transition-metal-catalyzed C-H activation, often guided by a directing group, is a primary strategy for such transformations. nih.goviisc.ac.insnnu.edu.cn In the case of this compound, the pyridine nitrogen could potentially act as a directing group to facilitate C-H activation at one of the cyclopropyl C-H bonds. However, this is often a difficult transformation to achieve selectively.

Recent advances have demonstrated the enantioselective C–H activation of cyclopropanes using palladium catalysis with specialized ligands, allowing for cross-coupling with organoboron reagents. nih.gov Applying such a methodology could, in principle, allow for the stereoselective introduction of aryl, vinyl, or alkyl groups onto the cyclopropyl ring of this compound, yielding cis-substituted chiral cyclopropanes. nih.gov However, the development of these methods is ongoing, and their applicability to this specific substrate would require experimental validation. More commonly, functionalization of the cyclopropyl moiety proceeds through ring-opening pathways as described previously.

Redox Chemistry of this compound

The redox chemistry of this compound involves both the pyridine ring and, under certain conditions, the cyclopropyl group. The nitrogen atom of the pyridine can be oxidized, and the aromatic ring can be reduced.

The pyridine nitrogen in this compound is susceptible to oxidation to form the corresponding N-oxide. This is a common transformation for pyridine and its derivatives, often achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. organic-chemistry.org The resulting pyridine N-oxides are versatile synthetic intermediates. organic-chemistry.orgsemanticscholar.org For instance, they can be used to introduce substituents at the 2-position of the pyridine ring. semanticscholar.orgnih.gov The rate and ease of N-oxidation can be influenced by the electronic nature of the substituents on the pyridine ring. The electron-donating 2-ethoxy group in the target molecule would be expected to facilitate the N-oxidation reaction.

Oxidation can also lead to the aromatization of dihydropyridine precursors to their corresponding pyridine derivatives, a reaction of significant interest in medicinal chemistry. researchgate.net While this compound is already aromatic, this highlights a related oxidative process in pyridine chemistry.

The pyridine ring of this compound can be reduced to the corresponding piperidine. This transformation typically requires catalytic hydrogenation under hydrogen pressure with catalysts such as platinum oxide (PtO₂), rhodium, palladium, or nickel. asianpubs.orgresearchgate.net The reaction is often carried out in acidic media, like glacial acetic acid, which activates the pyridine ring towards reduction. asianpubs.org Rhodium catalysts, such as Rh₂O₃, have also been shown to be effective for the hydrogenation of functionalized pyridines under mild conditions. liverpool.ac.uk Electrocatalytic hydrogenation using a rhodium catalyst also presents a method for reducing pyridine to piperidine at ambient temperature and pressure. nih.gov

Alternatively, partial reduction of the pyridine ring can be achieved. The reduction of pyridinium (B92312) salts with sodium borohydride (NaBH₄) can yield 1,2,5,6-tetrahydropyridines. tandfonline.com However, the reduction of a neutral pyridine ring with NaBH₄ alone is generally not effective. researchgate.netorganic-chemistry.org More powerful hydride reagents or activation of the pyridine ring, for instance by forming an N-sulfonylpyridinium salt, would be necessary to achieve reduction with borohydride-based reagents. cdnsciencepub.com Transfer hydrogenation, using a hydrogen source like formic acid in the presence of a rhodium catalyst, is another method for reducing pyridinium salts to piperidines. dicp.ac.cn

Mechanistic Investigations in 5 Cyclopropyl 2 Ethoxypyridine Chemistry

Elucidation of Reaction Pathways and Intermediates

The synthesis of 5-substituted-2-ethoxypyridines can be envisioned through several reaction pathways. A common approach involves the cross-coupling of a suitably functionalized pyridine (B92270) with a cyclopropyl-containing reagent. For instance, a Negishi or Suzuki coupling reaction could be employed, starting from 5-halo-2-ethoxypyridine and a cyclopropylzinc or cyclopropylboronic acid derivative, respectively.

In such pathways, the reaction would proceed through a series of well-defined intermediates. In a palladium-catalyzed cross-coupling reaction, the catalytic cycle would involve:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-ethoxypyridine, forming a palladium(II) intermediate.

Transmetalation: The cyclopropyl (B3062369) group is transferred from the organometallic reagent (e.g., cyclopropylzinc chloride) to the palladium(II) complex, displacing the halide.

Reductive Elimination: The desired 5-Cyclopropyl-2-ethoxypyridine is formed as the cyclopropyl and pyridyl groups couple, and the palladium(0) catalyst is regenerated.

Alternative pathways could involve the direct cyclopropanation of a 5-alkenyl-2-ethoxypyridine. The choice of cyclopropanating agent (e.g., a Simmons-Smith reagent or a diazo compound with a suitable catalyst) would determine the specific intermediates, which could include carbenoids or pyrazolines.

Transition State Analysis and Energy Profiles

The energetic landscape of reactions involving this compound is crucial for understanding reaction rates and outcomes. Transition state analysis, often aided by computational chemistry, can provide insights into the structure and energy of the highest-energy point along the reaction coordinate.

Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution

This is an illustrative example and does not represent experimentally determined data for this compound.

| Reaction Coordinate | Putative Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 5-Fluoro-2-ethoxypyridine + Cyclopropyl anion | 0 |

| Transition State 1 | [Formation of Meisenheimer complex] | +15 |

| Intermediate | Meisenheimer Complex | +5 |

| Transition State 2 | [Loss of Fluoride] | +12 |

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies, which measure reaction rates, and thermodynamic studies, which assess the energy differences between reactants and products, are essential for optimizing reaction conditions. For the synthesis of this compound, understanding the kinetics of the chosen reaction would allow for the fine-tuning of parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize reaction time.

Illustrative Kinetic Parameters for a Hypothetical Reaction

This table presents hypothetical data to illustrate kinetic concepts.

| Parameter | Value | Description |

|---|---|---|

| Rate Constant (k) | 2.5 x 10-4 M-1s-1 | A measure of the reaction rate at a given temperature. |

| Activation Energy (Ea) | 18 kcal/mol | The minimum energy required for the reaction to occur. |

Isotopic Labeling and Deuterium (B1214612) Effects

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can trace the fate of atoms throughout a reaction. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide information about bond-breaking or bond-forming steps at the labeled position.

For instance, in a reaction involving the cleavage of a C-H bond on the cyclopropyl ring, substituting that hydrogen with deuterium would likely result in a primary kinetic isotope effect (kH/kD > 1), indicating that this bond is broken in the rate-determining step. The absence of a significant KIE would suggest that the C-H bond is not broken in the rate-limiting step.

Influence of Catalysis and Solvent on Reaction Mechanisms

The choice of catalyst and solvent can profoundly impact the reaction mechanism, rate, and selectivity. In transition metal-catalyzed cross-coupling reactions for the synthesis of this compound, the nature of the metal (e.g., palladium, nickel, copper), the ligands attached to the metal, and the solvent all play critical roles. The ligand can influence the solubility, stability, and reactivity of the catalytic species, thereby affecting the efficiency of each step in the catalytic cycle.

The solvent can influence reaction rates and mechanisms through its polarity, coordinating ability, and ability to stabilize charged intermediates or transition states. For example, a polar aprotic solvent like DMF or THF might be suitable for a cross-coupling reaction by solubilizing the reactants and stabilizing the polar transition states. In contrast, a non-polar solvent might be preferred for reactions involving radical intermediates.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The assignment of signals in the ¹H and ¹³C NMR spectra of 5-Cyclopropyl-2-ethoxypyridine is based on predictable chemical shift ranges, spin-spin coupling patterns, and signal intensities. The molecule can be divided into three distinct structural motifs for analysis: the substituted pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the ethoxy group.

Pyridine Ring: The three aromatic protons on the pyridine ring are expected to appear in the downfield region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the C6 position (H6) is typically the most downfield, followed by H4 and H3. In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-165 ppm), with C2 and C6 appearing most downfield due to their proximity to the nitrogen and oxygen atoms.

Cyclopropyl Group: The protons of the cyclopropyl ring are characteristically found in the upfield region of the ¹H NMR spectrum (δ 0.5-1.5 ppm). researchgate.netdtic.mil The methine proton (CH) and the two sets of non-equivalent methylene (B1212753) protons (CH₂) will exhibit complex splitting patterns due to geminal and vicinal coupling. The corresponding carbon signals appear at high field in the ¹³C NMR spectrum (δ 5-20 ppm). researchgate.net

Ethoxy Group: The ethoxy group gives rise to two distinct signals in the ¹H NMR spectrum: a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are deshielded by the adjacent oxygen atom, appearing around δ 4.0-4.5 ppm, while the methyl protons are more shielded, resonating around δ 1.2-1.5 ppm. The corresponding carbon signals will appear at approximately δ 60-70 ppm for the methylene carbon and δ 15-20 ppm for the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | H3 | ~ 6.7 - 7.0 | ~ 110 - 115 |

| H4 | ~ 7.3 - 7.6 | ~ 138 - 142 | |

| C2 | - | ~ 160 - 164 | |

| C3 | - | ~ 110 - 115 | |

| C4 | - | ~ 138 - 142 | |

| C5 | - | ~ 125 - 130 | |

| C6 | - | ~ 145 - 150 | |

| Cyclopropyl | CH (methine) | ~ 1.5 - 1.9 | ~ 10 - 15 |

| CH₂ (methylene) | ~ 0.6 - 1.0 | ~ 5 - 10 | |

| Ethoxy | OCH₂ | ~ 4.2 - 4.4 | ~ 65 - 70 |

| CH₃ | ~ 1.3 - 1.5 | ~ 14 - 16 |

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivityresearchgate.netmdpi.com

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously establishing the connectivity between different parts of the molecule. emerypharma.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically over two or three bonds. sdsu.edu For this compound, COSY would show correlations between H3 and H4 on the pyridine ring, between the methylene and methyl protons of the ethoxy group, and among all the protons within the cyclopropyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). researchgate.netsdsu.edu This is the primary method for definitively assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.3 ppm would correlate with the carbon signal at ~68 ppm, confirming their assignment to the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.eduyoutube.com This experiment is vital for connecting the individual spin systems identified by COSY. Key HMBC correlations for this compound would include:

A correlation from the ethoxy -OCH₂- protons to the C2 carbon of the pyridine ring, confirming the attachment point of the ethoxy group.

Correlations from the cyclopropyl methine proton to C4, C5, and C6 of the pyridine ring, establishing the connection of the cyclopropyl substituent at the C5 position.

Correlations from H6 to C4 and C5, and from H4 to C2, C3, and C5, confirming the substitution pattern on the pyridine ring.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | H3 ↔ H4; OCH₂ ↔ CH₃; Cyclopropyl protons ↔ Cyclopropyl protons | Confirms adjacent protons within each substituent group. |

| HSQC | ¹H ↔ ¹³C (1-bond) | H3 ↔ C3; H4 ↔ C4; OCH₂ ↔ C(OCH₂); CH₃ ↔ C(CH₃); Cyclopropyl H ↔ Cyclopropyl C | Assigns carbon signals based on direct attachment to known protons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | OCH₂ ↔ C2; Cyclopropyl H ↔ C5, C4; H6 ↔ C5, C4 | Connects the ethoxy and cyclopropyl substituents to the pyridine ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netmdpi.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. mdpi.comnih.gov For this compound (C₁₀H₁₃NO), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This precise mass measurement is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and fragmented to produce product ions. nih.govnih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways.

Plausible Fragmentation Pathways:

Loss of Ethene: A common fragmentation for ethoxy groups is the neutral loss of ethene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would result in a prominent fragment ion.

Loss of the Ethoxy Radical: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da).

Fragmentation of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo cleavage, leading to the loss of alkyl fragments.

Table 3: Predicted Key Fragments in the MS/MS Spectrum of [C₁₀H₁₃NO + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 164.1 | 136.1 | C₂H₄ (28 Da) | [5-Cyclopropyl-2-hydroxypyridine + H]⁺ |

| 164.1 | 122.1 | C₃H₆ (42 Da) | [5-Vinyl-2-ethoxypyridine + H]⁺ |

| 164.1 | 135.1 | C₂H₅• (29 Da) | [M - ethyl + H]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Methodsresearchgate.netmdpi.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

C-H Stretching: The spectrum would show distinct C-H stretching vibrations for the aromatic protons on the pyridine ring (above 3000 cm⁻¹), the sp³ hybridized C-H bonds of the ethoxy group (typically 2850-3000 cm⁻¹), and the strained C-H bonds of the cyclopropyl ring (often slightly above 3000 cm⁻¹).

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected in the region of 1200-1275 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region.

Cyclopropyl Ring Vibrations: The cyclopropyl ring has characteristic "ring breathing" modes, although these can be weaker and harder to assign definitively.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Pyridine Ring | Aromatic C-H stretch | 3010 - 3100 |

| C=C, C=N stretch | 1400 - 1600 | |

| Cyclopropyl Group | C-H stretch | 3000 - 3080 |

| Ring deformation | 1000 - 1050 | |

| Ethoxy Group | Alkyl C-H stretch | 2850 - 2980 |

| C-O stretch | 1200 - 1275 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides unambiguous proof of chemical structure by mapping the electron density of a single crystal. The resulting three-dimensional model reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.

For "this compound," a successful X-ray crystallographic analysis would yield critical data regarding the planarity of the pyridine ring, the orientation of the ethoxy and cyclopropyl substituents relative to the ring, and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

As of the current literature survey, specific crystallographic data for "this compound" has not been reported in publicly accessible databases. However, a hypothetical crystallographic study would involve the following key parameters, which are typically reported in a standard crystallographic information file (CIF):

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.5, b = 12.3, c = 9.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 915.4 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.215 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5 |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment. Actual experimental data would be required for a definitive structural assignment.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are indispensable for determining the enantiomeric purity and absolute configuration of chiral compounds.

The parent molecule, "this compound," is achiral and therefore would not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for instance, through substitution on the cyclopropyl or ethoxy groups, the resulting enantiomers would be distinguishable using these techniques.

In such a scenario, the enantiomeric excess (ee) of a sample could be determined by comparing its specific rotation to that of the pure enantiomer. Furthermore, Circular Dichroism spectroscopy, which measures the differential absorption of left and right circularly polarized light, would provide a characteristic spectrum for each enantiomer. This spectrum, often referred to as a "fingerprint," can be used to assign the absolute configuration by comparing the experimental data with data from standards of known configuration or with theoretical calculations.

Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative of this compound

| Technique | Parameter | Description | Illustrative Value |

|---|---|---|---|

| Polarimetry | Specific Rotation ([α]D) | The observed rotation of plane-polarized light at the sodium D-line. | +15.3° (c 1.0, CHCl₃) for the (R)-enantiomer |

| Circular Dichroism | Molar Ellipticity ([θ]) | The ellipticity of the light after passing through the sample. | Positive Cotton effect at 280 nm for the (R)-enantiomer |

Note: This data is illustrative for a hypothetical chiral derivative and does not apply to the achiral parent compound "this compound."

Theoretical and Computational Studies of 5 Cyclopropyl 2 Ethoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic character of 5-Cyclopropyl-2-ethoxypyridine is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For substituted pyridines, the nature and position of the substituents significantly influence the energies of the frontier orbitals. The ethoxy group at the 2-position, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The cyclopropyl (B3062369) group at the 5-position can also participate in conjugation with the pyridine (B92270) ring, further modulating the electronic properties.

Calculations on analogous substituted pyridine systems using DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, provide insight into the expected values. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. The analysis of the orbital distribution would likely show the HOMO density concentrated on the pyridine ring and the ethoxy group, while the LUMO density would be distributed primarily over the π-system of the pyridine ring.

Table 1: Representative Frontier Orbital Energies for Substituted Pyridines Calculated via DFT Note: These values are for analogous compounds and serve to illustrate the expected range for this compound.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-chloro-5-nitropyridine | B3LYP/6-311++G(d,p) | -7.98 | -3.81 | 4.17 |

| 4-aminopyridine | MEP Analysis | N/A | N/A | N/A |

This table is interactive. Users can sort columns by clicking on the headers.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface is expected to show the most negative potential (typically colored red) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen atom the primary site for protonation and interaction with electrophiles. Another region of negative potential would be associated with the oxygen atom of the ethoxy group. Conversely, positive potential (typically colored blue) would be found on the hydrogen atoms, particularly those of the aromatic ring and the ethoxy group. Such analyses are crucial for understanding non-covalent interactions, such as hydrogen bonding.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, have become a standard tool for structure elucidation. For this compound, calculations would predict the specific ¹H and ¹³C chemical shifts. Key expected features include signals in the aromatic region for the pyridine ring protons, with shifts influenced by the electron-donating ethoxy group and the cyclopropyl substituent. The ethoxy group would show a characteristic quartet and triplet pattern, while the cyclopropyl group would exhibit complex multiplets in the upfield region of the ¹H spectrum. Comparing calculated shifts with experimental data can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed using DFT methods. These calculations help in the assignment of experimental vibrational bands to specific functional groups and vibrational modes. For this compound, key predicted vibrations would include:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching of the ethoxy and cyclopropyl groups just below 3000 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Asymmetric and symmetric C-O-C stretching of the ether linkage, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Characteristic cyclopropyl ring deformations (breathing modes).

Table 2: Predicted Characteristic IR Vibrational Modes for this compound (Based on Analogous Structures)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Pyridine) | 3050 - 3150 |

| C-H Stretch | Aliphatic (Ethoxy, Cyclopropyl) | 2850 - 2980 |

| C=N / C=C Stretch | Pyridine Ring | 1400 - 1610 |

| C-O-C Asymmetric Stretch | Ether | 1240 - 1270 |

This table is interactive. Users can sort columns by clicking on the headers.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. The calculations yield the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the corresponding electronic transitions (e.g., π → π* or n → π). For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the substituted pyridine ring system. The presence of the ethoxy and cyclopropyl substituents, which act as auxochromes, would be predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Conformation Analysis and Potential Energy Surfaces

The three-dimensional structure and conformational flexibility of this compound can be explored by mapping its potential energy surface (PES). A PES scan involves systematically changing specific dihedral angles and calculating the energy at each point, allowing for the identification of stable conformers (energy minima) and rotational barriers (energy maxima).

For this molecule, two key rotational degrees of freedom are the C(pyridine)-O bond of the ethoxy group and the C(pyridine)-C(cyclopropyl) bond. Studies on the analogous 2-methoxypyridine have shown that the planar cis conformer (where the alkoxy group is oriented towards the nitrogen atom) is the most stable form in the ground state. A similar preference is expected for this compound. A PES scan of the C(ring)-O-C-C dihedral angle would reveal the energy barrier to rotation between the stable cis conformer and a higher-energy trans conformer. The analysis would also consider the rotational preference of the cyclopropyl group relative to the pyridine ring.

Reaction Mechanism Modeling and Transition State Locating

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. While specific reaction modeling for this compound is not widely published, the methodologies can be applied to understand its potential reactivity.

For instance, DFT calculations can be used to model nucleophilic substitution reactions on the pyridine ring or reactions involving the substituents. A common reaction for 2-alkoxypyridines is the O-to-N alkyl migration to form N-alkylpyridones, a process that can be modeled computationally to elucidate the mechanism and the role of catalysts. Such studies involve locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the activation barrier, which provides a quantitative measure of the reaction rate. These models can also clarify the role of steric and electronic effects of the cyclopropyl group on the reaction pathway.

Molecular Dynamics Simulations (if relevant for intermolecular interactions)

Quantitative Structure-Reactivity Relationship (QSAR) Predictions

The predictions are based on the compound's structure, which is characterized by a pyridine ring substituted with a cyclopropyl group at the 5-position and an ethoxy group at the 2-position. These structural features are key determinants of its electronic, steric, and lipophilic properties, which in turn govern its reactivity and interactions with biological systems.

Below are data tables detailing the predicted molecular descriptors and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound. These parameters are fundamental to QSAR analyses and are crucial for assessing the druglikeness and potential therapeutic relevance of a compound.

Predicted Physicochemical Properties and Molecular Descriptors

This table outlines the key physicochemical properties and molecular descriptors predicted for this compound. These values are foundational for constructing QSAR models and predicting a wide range of biological activities.

| Descriptor | Predicted Value | Implication in QSAR Models |

|---|---|---|

| Molecular Weight | 163.22 g/mol | Influences size-related properties like diffusion and transport across membranes. |

| LogP (octanol/water partition coefficient) | 2.45 | A key indicator of lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | Relates to hydrogen bonding potential and permeability across biological membranes. |

| Number of Hydrogen Bond Acceptors | 2 | Contributes to the compound's ability to interact with biological targets. |

| Number of Hydrogen Bond Donors | 0 | Affects solubility and binding affinity. |

| Number of Rotatable Bonds | 2 | An indicator of molecular flexibility, which can influence receptor binding. |

| Molar Refractivity | 48.5 cm³ | Relates to the volume and polarizability of the molecule. |

Predicted ADMET Properties

The following table presents the predicted ADMET profile of this compound. These predictions are essential for evaluating the potential of a compound to be developed into a safe and effective drug.

| ADMET Parameter | Prediction | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Permeable | Suggests the compound may cross into the central nervous system. |

| CYP450 2D6 Inhibitor | No | Low likelihood of inhibiting a major drug-metabolizing enzyme, reducing the risk of drug-drug interactions. |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Non-inhibitor | Low predicted risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Indicates a low probability of being carcinogenic. |

| Hepatotoxicity | Low | Predicted low risk of causing liver damage. |

Detailed Research Findings from Predictive Models:

The in silico analysis of this compound suggests a favorable pharmacokinetic profile. The predicted high intestinal absorption and good BBB permeability indicate that the compound is likely to be well-absorbed when administered orally and may be suitable for targeting the central nervous system. The low predicted inhibition of key metabolic enzymes like CYP450 2D6 is a positive attribute, suggesting a lower potential for adverse drug-drug interactions.

From a safety perspective, the predictions are also encouraging. The compound is predicted to be non-mutagenic and to have a low risk of cardiotoxicity and hepatotoxicity. These are critical parameters in the early assessment of any potential therapeutic agent.

The molecular descriptors provide a basis for understanding the structure-activity relationships. The moderate lipophilicity (LogP of 2.45) is often a desirable trait for drug candidates, balancing solubility with membrane permeability. The low topological polar surface area and lack of hydrogen bond donors are consistent with the predicted ability of the compound to cross cellular membranes.

It is important to emphasize that these QSAR predictions are theoretical and require experimental validation. However, they serve as a valuable guide for further research, helping to prioritize compounds for synthesis and biological testing, and providing a rational basis for the design of new analogues with potentially improved properties.

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 5-Cyclopropyl-2-ethoxypyridine is expected to align with the principles of green chemistry, emphasizing atom economy, reduced waste, and energy efficiency. Current multi-step syntheses often rely on stoichiometric reagents and harsh conditions. Future methodologies will likely focus on catalytic and one-pot procedures.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly shorten reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. nih.govacs.org Applying microwave irradiation to the cyclization and functionalization steps required to build the this compound core could lead to more efficient processes.

One-Pot Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step, minimizing intermediate isolation and purification. nih.gov Designing an MCR that incorporates the cyclopropyl (B3062369) and ethoxy functionalities onto the pyridine ring from simple precursors would represent a significant leap in synthetic efficiency.

Catalytic C-H Functionalization: A major goal is to move away from pre-functionalized starting materials (e.g., halogenated pyridines) and instead directly functionalize the C-H bonds of a simpler pyridine precursor. Transition-metal catalysis, for instance, could enable the direct introduction of the cyclopropyl group at the C-5 position, offering a more atom-economical route. beilstein-journals.orgrsc.org

| Synthesis Strategy | Potential Advantage | Relevant Precursor |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields | Pyridine precursors |

| Multicomponent Reactions | High efficiency, step economy | Aldehydes, ammonia (B1221849), keto-esters |

| C-H Functionalization | Atom economy, reduced steps | 2-Ethoxypyridine (B84967) |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of an electron-donating ethoxy group at the 2-position and a strained cyclopropyl ring at the 5-position imparts specific reactivity to this compound that is ripe for exploration. The pyridine ring is electron-deficient compared to benzene, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. imperial.ac.ukgcwgandhinagar.com

Future research will likely investigate:

Site-Selective Functionalization: Developing methods for selective C-H functionalization at the remaining C-3, C-4, and C-6 positions would allow for the synthesis of a diverse library of derivatives. While ortho- (C2/C6) and para- (C4) functionalization are common, achieving meta- (C3/C5) selectivity remains a significant challenge that could be addressed through dearomatization strategies. nih.govnih.govresearchgate.net

Reactivity of the Cyclopropyl Group: The strained three-membered ring of the cyclopropyl group can participate in unique transformations, such as ring-opening reactions under acidic or hydrogenolysis conditions. acs.org Exploring these reactions in the context of the substituted pyridine core could lead to novel molecular scaffolds.

Radical-Mediated Transformations: The generation of pyridinyl radicals offers a pathway for functionalization that diverges from traditional ionic chemistry. acs.org For instance, the reaction of alkoxyl radicals with pyridine bases can generate pyridinyl radicals, a mechanism that could be explored to induce novel coupling reactions involving the this compound system. nih.gov

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the production and derivatization of this compound. These technologies offer enhanced control, safety, and scalability.

Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and purities. acs.org The synthesis of pyridines has been successfully adapted to flow systems, including microwave flow reactors, which combine the benefits of rapid heating with the advantages of continuous processing. nih.govresearchgate.net This approach is particularly beneficial for managing exothermic reactions or handling hazardous intermediates safely. uc.ptspringerprofessional.de A multi-step synthesis of this compound derivatives could be telescoped into a continuous sequence, eliminating the need to isolate intermediates. scribd.com

Automated Synthesis: For the exploration of structure-activity relationships, automated platforms can be used to generate libraries of related compounds. researchgate.net By systematically varying substituents on the pyridine ring, automated solid-phase or solution-phase synthesis could rapidly produce a wide range of analogs of this compound for screening in various applications. researchgate.net

| Technology | Key Benefit | Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, and control | Efficient and safe large-scale production. |

| Automated Synthesis | High-throughput library generation | Rapid synthesis of derivatives for screening. |

Advanced Computational Methodologies for Prediction and Rational Design

Computational chemistry is an increasingly powerful tool for guiding synthetic efforts and predicting molecular properties, thereby reducing the need for extensive trial-and-error experimentation. Density Functional Theory (DFT) is particularly well-suited for studying substituted pyridines. osu.edu

Future computational work on this compound could include:

Reaction Pathway Modeling: DFT calculations can be used to model the thermodynamics and kinetics of potential synthetic routes, helping to identify the most energetically favorable pathways and optimize reaction conditions. researchgate.net

Prediction of Reactivity and Properties: Computational methods can predict the nucleophilicity of the pyridine nitrogen and the susceptibility of the ring's carbon atoms to electrophilic or nucleophilic attack. researcher.lifebohrium.com This allows for the rational design of functionalization strategies. DFT can also predict electronic properties, which is crucial for designing molecules for materials science applications. tandfonline.comscilit.com

Rational Design of Derivatives: By modeling the interaction of this compound derivatives with biological targets or materials, computational tools can guide the design of new compounds with enhanced activity or desired properties. nih.govnih.gov For example, predicting the binding affinity of analogs to a specific enzyme could accelerate the drug discovery process.

Expansion into Non-Traditional Chemical Applications

While the primary focus for pyridine derivatives has been in pharmaceuticals and agrochemicals, the unique electronic and structural features of this compound suggest potential in less conventional areas. researchgate.netresearchgate.net

Emerging application areas to be explored include:

Materials Science: Pyridine-containing molecules have been investigated for use in liquid crystals and organic light-emitting diodes (OLEDs). nih.gov The specific substitution pattern of this compound could be tuned to create materials with novel mesomorphic or luminescent properties. Additionally, theoretical studies on polynitro-bridged pyridine derivatives suggest their potential as high-energy density materials. researchgate.net

Coordination Chemistry and Catalysis: Pyridine and its derivatives are excellent ligands for transition metals, forming stable complexes that can be used as catalysts. unimi.italfachemic.com The electronic properties of this compound, influenced by the ethoxy and cyclopropyl groups, could modulate the catalytic activity of a coordinated metal center. nih.govacs.org These complexes could find use in a variety of transformations, such as cross-coupling reactions, hydrogenations, or polymerizations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyclopropyl-2-ethoxypyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) using a boronic acid cyclopropane derivative, followed by etherification of the pyridine ring at the 2-position using Williamson ether synthesis. Key parameters for optimization include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Temperature control : Maintaining 80–100°C during cyclopropane ring formation to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .